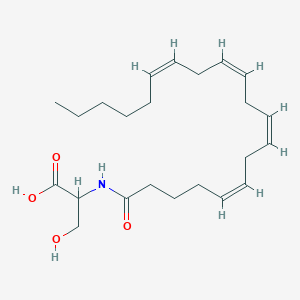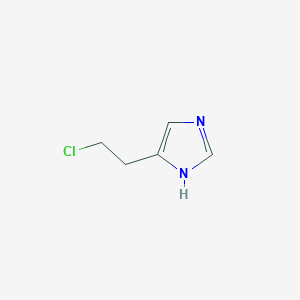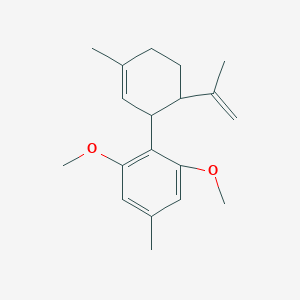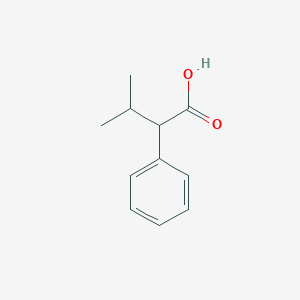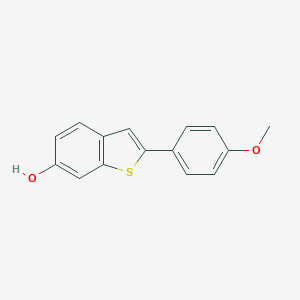
2-(4-Methoxyphenyl)benzothiophen-6-ol
Übersicht
Beschreibung
2-(4-Methoxyphenyl)benzothiophene-6-OL (2-MBO) is an organic compound belonging to the class of benzothiophene derivatives. It is a naturally occurring compound found in a variety of plants and is known to have a wide range of biological activities. 2-MBO is of interest to scientists due to its potential applications in medicinal chemistry, chemical synthesis, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Thiophen und seine substituierten Derivate, wie „2-(4-Methoxyphenyl)benzothiophen-6-ol”, sind eine sehr wichtige Klasse heterozyklischer Verbindungen, die interessante Anwendungen im Bereich der medizinischen Chemie aufweisen . Es wurde berichtet, dass sie eine breite Palette therapeutischer Eigenschaften mit vielfältigen Anwendungen in der medizinischen Chemie besitzen .
Entzündungshemmend
Es wurde festgestellt, dass diese Verbindungen entzündungshemmende Eigenschaften haben . Dies macht sie potenziell nützlich für die Behandlung von Krankheiten und Zuständen, die mit Entzündungen verbunden sind.
Antipsychotika
Thiophenderivate wurden bei der Entwicklung von Antipsychotika eingesetzt . Diese Medikamente werden zur Behandlung von Psychosen eingesetzt, einschließlich Wahnvorstellungen, Halluzinationen, Paranoia oder gestörtem Denken.
Antiarrhythmika
Es wurde auch festgestellt, dass diese Verbindungen antiarrhythmische Eigenschaften haben . Antiarrhythmika werden verwendet, um abnormale Herzrhythmen zu unterdrücken, wie z. B. Vorhofflimmern, Vorhofflattern, ventrikuläre Tachykardie und Kammerflimmern.
Angstlösende Mittel
Thiophenderivate wurden bei der Entwicklung von Angstlösern eingesetzt . Diese Medikamente werden zur Behandlung von Angstsymptomen eingesetzt, wie z. B. Panikattacken, extremer Angst und Besorgnis.
Antimykotika
Es wurde festgestellt, dass diese Verbindungen antimykotische Eigenschaften haben . Dies macht sie potenziell nützlich für die Behandlung von Pilzinfektionen.
Antioxidans
Es wurde festgestellt, dass Thiophenderivate antioxidative Eigenschaften haben . Antioxidantien sind Stoffe, die Schäden an Zellen, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Belastungen produziert.
Antikrebsmittel
Es wurde festgestellt, dass Thiophenderivate Antikrebsmittel haben . Sie wurden bei der Entwicklung von Medikamenten zur Behandlung verschiedener Krebsarten eingesetzt.
Wirkmechanismus
Target of Action
It is used as a reactant in the synthesis of 2-arylbenzo[b]thiophenes . These compounds are known to inhibit various medical conditions associated with estrogen deprivation syndrome, including osteoporosis and hyperlipidemia .
Mode of Action
Given its use in the synthesis of 2-arylbenzo[b]thiophenes, it may interact with its targets by modulating estrogen receptors, which play a crucial role in conditions like osteoporosis and hyperlipidemia .
Biochemical Pathways
Considering its role in the synthesis of 2-arylbenzo[b]thiophenes, it might influence the estrogen signaling pathway .
Pharmacokinetics
Its molecular formula is c15h12o2s, and it has a molecular weight of 25632 . Its storage temperature is 2-8°C, suggesting that it is stable under refrigeration .
Result of Action
As a precursor in the synthesis of 2-arylbenzo[b]thiophenes, it may contribute to the therapeutic effects of these compounds, such as the inhibition of conditions associated with estrogen deprivation syndrome .
Action Environment
Its storage temperature suggests that it is stable under cool conditions .
Biochemische Analyse
Biochemical Properties
2-(4-Methoxyphenyl)benzothiophene-6-OL plays a crucial role in various biochemical reactions. It is used as a reactant in the synthesis of 2-arylbenzo[b]thiophenes, which are known to inhibit medical conditions associated with estrogen deprivation . This compound interacts with several enzymes and proteins, including estrogen receptors, which it binds to and modulates their activity. The nature of these interactions involves the inhibition of estrogen receptor-mediated pathways, thereby exerting its therapeutic effects .
Cellular Effects
2-(4-Methoxyphenyl)benzothiophene-6-OL influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By binding to estrogen receptors, it modulates the transcription of estrogen-responsive genes, leading to changes in cellular function. This compound also impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 2-(4-Methoxyphenyl)benzothiophene-6-OL involves its binding interactions with estrogen receptors. By binding to these receptors, it inhibits their activity, leading to a decrease in the transcription of estrogen-responsive genes. This inhibition results in the modulation of various cellular processes, including cell proliferation and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methoxyphenyl)benzothiophene-6-OL have been observed to change over time. The compound is relatively stable under standard storage conditions (2-8°C), but its stability may decrease over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of estrogen receptor activity .
Dosage Effects in Animal Models
The effects of 2-(4-Methoxyphenyl)benzothiophene-6-OL vary with different dosages in animal models. At lower doses, the compound effectively inhibits estrogen receptor activity without causing significant adverse effects. At higher doses, toxic effects such as liver damage and hormonal imbalances have been observed . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
2-(4-Methoxyphenyl)benzothiophene-6-OL is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body. The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity . These interactions can affect metabolic flux and alter metabolite levels in the body.
Transport and Distribution
Within cells and tissues, 2-(4-Methoxyphenyl)benzothiophene-6-OL is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target tissues, where it can exert its therapeutic effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to transport proteins.
Subcellular Localization
The subcellular localization of 2-(4-Methoxyphenyl)benzothiophene-6-OL is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound reaches its intended site of action, such as the nucleus, where it can interact with estrogen receptors and modulate gene expression .
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-1-benzothiophen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2S/c1-17-13-6-3-10(4-7-13)14-8-11-2-5-12(16)9-15(11)18-14/h2-9,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUFJMKTXKURRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(S2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431623 | |
| Record name | 2-(4-Methoxyphenyl)-1-benzothiophene-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
225648-21-5 | |
| Record name | 2-(4-Methoxyphenyl)benzo[b]thiophene-6-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=225648-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenyl)-1-benzothiophene-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[b]thiophene-6-ol, 2-(4-methoxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole](/img/structure/B109498.png)



